

2-Aminoethanesulfonamide hydrochloride and its derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminoethanesulfonamide hydrochloride

Cat. No.: B129864

[Get Quote](#)

An In-depth Technical Guide to **2-Aminoethanesulfonamide Hydrochloride** and its Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethanesulfonamide hydrochloride, also known as taurinamide hydrochloride, is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.^{[1][2]} Its structural motif, featuring a primary amine and a sulfonamide group separated by an ethyl linker, provides a scaffold for the development of compounds with diverse pharmacological properties. This technical guide delves into the core aspects of **2-aminoethanesulfonamide hydrochloride** and its derivatives, offering insights into their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of this chemical class.

Core Compound: 2-Aminoethanesulfonamide Hydrochloride

2-Aminoethanesulfonamide hydrochloride is a white crystalline powder with good solubility in water.^[1] This salt form of taurinamide enhances its stability and handling properties, making it a convenient starting material for various chemical transformations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-aminoethanesulfonamide hydrochloride** is provided in the table below.

Property	Value	Reference
CAS Number	89756-60-5	[3] [4]
Molecular Formula	C ₂ H ₉ ClN ₂ O ₂ S	[5]
Molecular Weight	160.62 g/mol	[5]
Appearance	White crystalline powder	[1]
Melting Point	130-137 °C	
Purity	97%	
Storage	Sealed in dry, room temperature	[4]

Synthesis of 2-Aminoethanesulfonamide Hydrochloride and its Derivatives

The synthesis of **2-aminoethanesulfonamide hydrochloride** and its derivatives typically involves standard organic chemistry transformations. The primary amino group and the sulfonamide moiety serve as reactive handles for the introduction of various substituents, leading to a diverse range of derivatives.

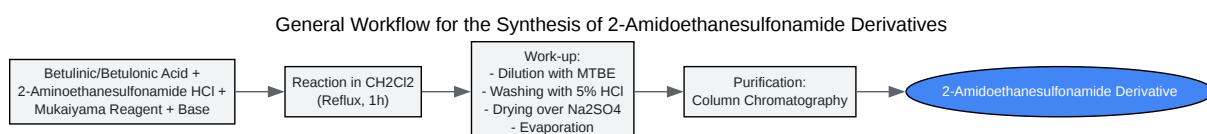
General Synthesis of 2-Aminoethanesulfonamide Hydrochloride

One common route for the synthesis of **2-aminoethanesulfonamide hydrochloride** involves the reaction of a suitable precursor, such as 2-bromoethylsulfonyl chloride, with ammonia, followed by treatment with hydrochloric acid.[\[6\]](#)

Synthesis of N-Substituted Derivatives

The primary amino group of **2-aminoethanesulfonamide hydrochloride** is readily amenable to N-substitution reactions, such as acylation, alkylation, and arylation, to generate a wide variety of derivatives.

This protocol describes the synthesis of 2-amidoethanesulfonamide derivatives by conjugating 2-aminoethanesulfonamides with betulinic or betulonic acids.[\[7\]](#)


Materials:

- Betulinic acid or Betulonic acid
- **2-Aminoethanesulfonamide hydrochloride** derivatives (e.g., N,N-dimethyl-**2-aminoethanesulfonamide hydrochloride**)
- Mukaiyama reagent (2-bromo-1-methylpyridinium iodide)
- Triethylamine (Et_3N), Tributylamine (Bu_3N), or N,N-Diisopropylethylamine ($\text{i-Pr}_2\text{EtN}$)
- Dichloromethane (CH_2Cl_2)
- Methyl-tert-butyl ether (MTBE)
- 5% Hydrochloric acid solution
- Sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

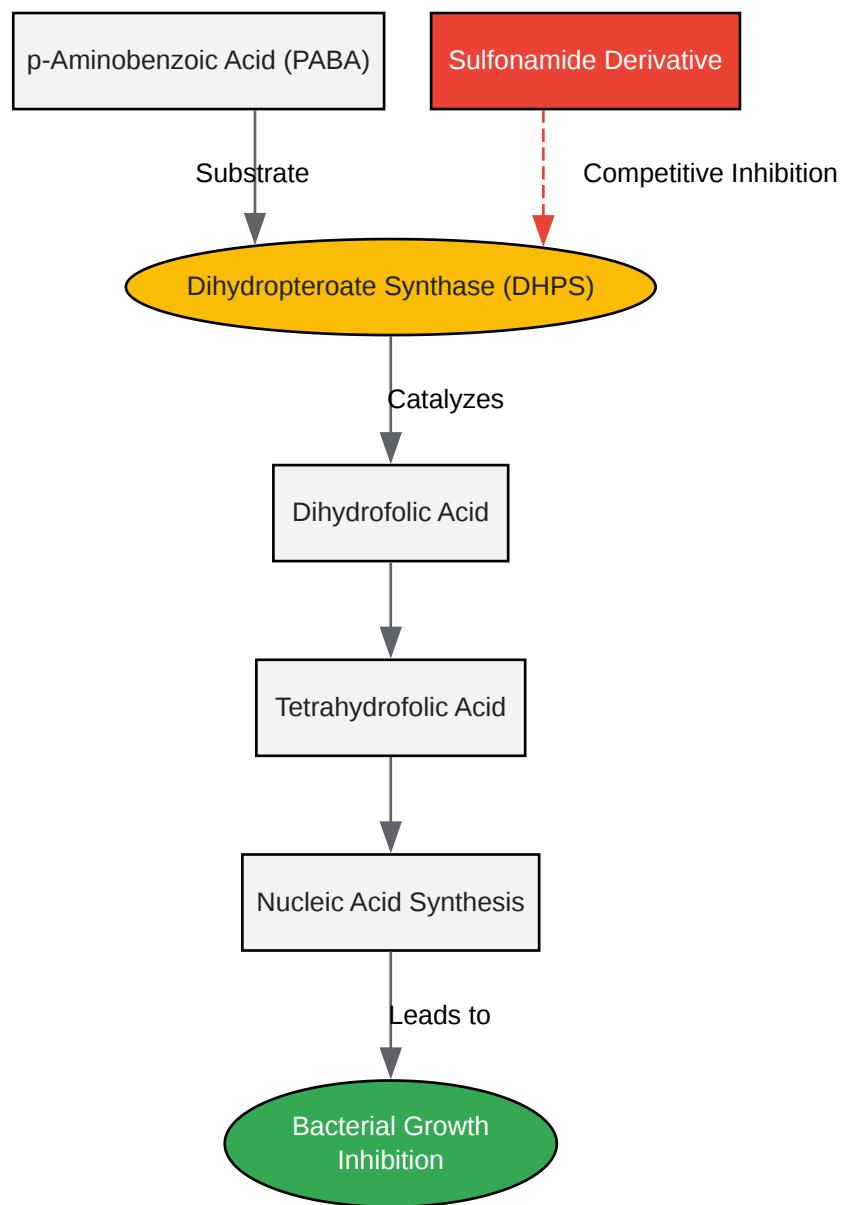
Procedure:

- A suspension of the Mukaiyama reagent (0.53 mmol) in CH_2Cl_2 (2 mL) is prepared.
- To this suspension, the respective acid (betulinic or betulonic acid, 0.44 mmol), the appropriate **2-aminoethanesulfonamide hydrochloride** derivative (0.44 mmol), and the selected amine base (1.49 mmol) dissolved in CH_2Cl_2 (10 mL) are added dropwise.
- The reaction mixture is refluxed for 1 hour.

- After cooling, the mixture is diluted with MTBE (50 mL) and washed three times with 10 mL of 5% HCl solution.
- The organic layer is separated, washed with water, and dried over anhydrous Na_2SO_4 .
- The solvent is evaporated under reduced pressure.
- The resulting solid is purified by column chromatography on silica gel.[7]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 2-amidoethanesulfonamide derivatives.


Biological Activities of 2-Aminoethanesulfonamide Derivatives

Derivatives of 2-aminoethanesulfonamide have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents. The versatility of the core structure allows for the fine-tuning of activity against various biological targets.

Antimicrobial Activity

The sulfonamide moiety is a well-established pharmacophore in antimicrobial drugs.[8] Sulfonamides typically act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8] This disruption of the folate pathway ultimately inhibits bacterial growth and replication.[8][9]

Mechanism of Action of Antibacterial Sulfonamides

[Click to download full resolution via product page](#)

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Anticancer Activity

Several sulfonamide derivatives have exhibited promising anticancer properties.[10][11] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and protein kinases.[12][13]

A series of (E)-N-aryl-2-arylethenesulfonamides showed potent cytotoxicity against a range of cancer cell lines, with IC_{50} values in the nanomolar range.^[9] For instance, compound 6t demonstrated significant tumor reduction in a nude mice xenograft model.^[9]

Compound	Cell Line	IC_{50} (nM)	Reference
6t	Various Cancer Cell Lines	5 - 10	[9]
Sulfonamide Derivatives	MDA-MB-468	< 30 μ M	[10]
Sulfonamide Derivatives	MCF-7	< 128 μ M	[10]
Sulfonamide Derivatives	HeLa	< 360 μ M	[10]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.^{[1][8]} The inhibition of specific CA isoforms has emerged as a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.^[14] Sulfonamides are a well-known class of CA inhibitors.

Novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates have shown effective inhibitory activity against human CA isoforms II and XII in the low nanomolar range.^[8] Additionally, a series of ureidobenzenesulfonamides were found to be efficient inhibitors of bovine CA II.^[14]

Compound Class	Target Isoform(s)	Inhibition Range (K _I)	Reference
4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates	hCA II, hCA XII	Low nanomolar	[8]
Ureidobenzenesulfonamides	bCA II	Efficient inhibitors	[14]
Amino-benzenesulfonamide derivatives	hCA IX, hCA XII	8.7 - 26.6 nM	[12]

Conclusion

2-Aminoethanesulfonamide hydrochloride stands out as a valuable and versatile starting material for the synthesis of a diverse range of derivatives with significant therapeutic potential. The ease of modification of its primary amine and sulfonamide functionalities allows for the creation of extensive compound libraries for screening against various biological targets. The demonstrated antimicrobial, anticancer, and enzyme-inhibitory activities of its derivatives underscore the importance of this chemical scaffold in modern drug discovery and development. Further exploration of the structure-activity relationships of 2-aminoethanesulfonamide derivatives will undoubtedly lead to the identification of novel and potent therapeutic agents for a multitude of diseases. Researchers are encouraged to leverage the synthetic accessibility and proven biological relevance of this compound class in their quest for innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Aminoethanesulfonamide hydrochloride | 89756-60-5 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminoethanesulphonamide monohydrochloride | C2H9CIN2O2S | CID 3021549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ureidobenzenesulfonamides as efficient inhibitors of carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Aminoethanesulfonamide hydrochloride and its derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129864#2-aminoethanesulfonamide-hydrochloride-and-its-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com